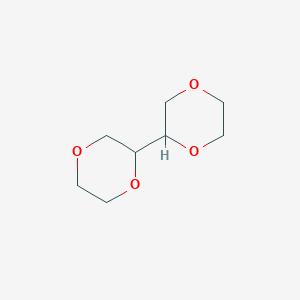
Methyl 4-nitro-1h-pyrrole-2-carboxylate
描述
Methyl 4-nitro-1H-pyrrole-2-carboxylate is a compound of interest due to its potential in various chemical syntheses and studies on its chemical behavior, which contributes to the broader understanding of pyrrole derivatives.
Synthesis Analysis
An efficient route for regioselective synthesis of substituted pyrroles, which could potentially include Methyl 4-nitro-1H-pyrrole-2-carboxylate, has been developed via 1,3-dipolar cycloaddition of readily accessible polarized ketene S,S- and N,S-acetals with carbanions derived from activated methylene isocyanides (Misra et al., 2007). Another synthesis approach involves a one-pot mode by relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, leading to pyrrolylpyridinium salts followed by hydrazinolysis (Galenko et al., 2015).
Molecular Structure Analysis
The molecular structure of a related compound, Methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, was determined by crystallographic methods, providing insights into the molecular arrangements and potential structural similarities with Methyl 4-nitro-1H-pyrrole-2-carboxylate (Alizadeh, 2005).
Chemical Reactions and Properties
The chemical behavior of pyrrole derivatives, including nitration products, provides valuable insights into their reactivity. The nitration of pyrrole derivatives has been studied, indicating that the 2-cyano group influences the directing effects during nitration, which could apply to the synthesis and reactivity of Methyl 4-nitro-1H-pyrrole-2-carboxylate (Anderson, 1959).
Physical Properties Analysis
Infrared spectroscopic and theoretical ab initio studies on the conformational isomers of methyl pyrrole-2-carboxylate have been conducted, showing that one conformer is more stable and prevalent in solution. This study may offer parallels to the physical properties of Methyl 4-nitro-1H-pyrrole-2-carboxylate (Dubis & Grabowski, 2001).
Chemical Properties Analysis
The study of nitrophenyl derivatives of pyrrole 2,5-diamides, including their structural behavior and anion binding, can provide insights into the chemical properties of Methyl 4-nitro-1H-pyrrole-2-carboxylate. These derivatives exhibit interesting deprotonation signaled by color changes upon reacting with fluoride, indicating the sensitivity of pyrrole derivatives to nucleophilic attacks and environmental conditions (Camiolo et al., 2003).
科学研究应用
-
- Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
-
- Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
- The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
- Py-2-Cs can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .
- These observations indicate the importance of the Py-2-C skeleton in vivo and suggest that molecules containing this skeleton have various biological functions .
-
Antitubercular Agent Development
- Pyrrole analogs have been used in the development of antitubercular agents .
- For instance, Volynets et al. reported the synthesis and antitubercular activity of novel isoniazid bearing pyrrole analogs .
- One compound, 1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, has shown inhibitory activity toward isoniazid-resistant strain with an IC50 of 0.14 μM .
-
- Methyl 4-nitro-1H-pyrrole-2-carboxylate is a chemical compound used in various chemical reactions . It’s often used as a building block in the synthesis of more complex molecules .
- The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
属性
IUPAC Name |
methyl 4-nitro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6(9)5-2-4(3-7-5)8(10)11/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNAATZQZPGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294169 | |
| Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-nitro-1h-pyrrole-2-carboxylate | |
CAS RN |
13138-74-4 | |
| Record name | 13138-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



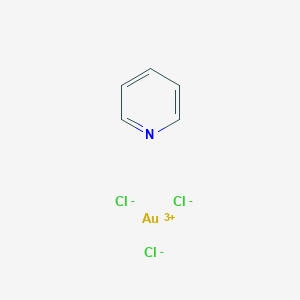

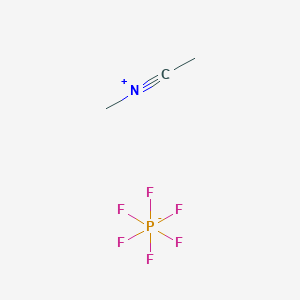



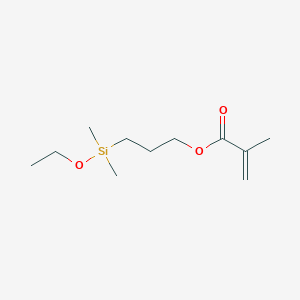
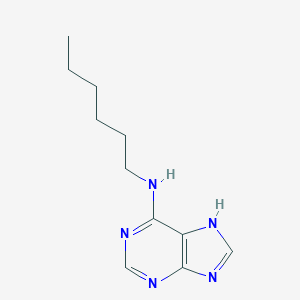
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)


